molecular formula C4H6N2S B1140477 Methimazole-d3 CAS No. 1160932-07-9

Methimazole-d3

Cat. No.: B1140477
CAS No.: 1160932-07-9
M. Wt: 117.19 g/mol
InChI Key: PMRYVIKBURPHAH-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound leads to a reduction in thyroid hormone synthesis .

Mode of Action

This compound’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which this compound inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .

Biochemical Pathways

This compound affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to this compound-induced hepatotoxicity .

Pharmacokinetics

This compound is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . This compound is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .

Result of Action

The primary result of this compound’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .

Biochemical Analysis

Biochemical Properties

Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .

Cellular Effects

In the context of cellular effects, this compound is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .

Temporal Effects in Laboratory Settings

For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .

Dosage Effects in Animal Models

Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .

Metabolic Pathways

This compound, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .

Transport and Distribution

The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that this compound may also localize within the thyroid gland cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Methimazole can be synthesized by reacting N-methylimidazole with N-butyllithium and powdered sulfur in an organic solvent . The reaction conditions are mild and the process is simple, making it suitable for industrial production. The preparation method involves:

  • Reacting N-methylimidazole with N-butyllithium.
  • Adding powdered sulfur to the reaction mixture.
  • Conducting the reaction in an organic solvent to obtain methimazole.

Industrial Production Methods

The industrial production of methimazole follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and efficiency. The reaction conditions are controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methimazole undergoes various chemical reactions, including:

    Oxidation: Methimazole can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: Methimazole can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Halogenated derivatives of methimazole.

Scientific Research Applications

Methimazole-d3 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Methimazole-d3

This compound is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms replace hydrogen atoms, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body that are not possible with non-labeled methimazole .

Properties

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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